Welcome to the BenchChem Online Store!
molecular formula C6H8O3 B1339825 5-(2-Hydroxyethyl)furan-2(3H)-one CAS No. 878007-08-0

5-(2-Hydroxyethyl)furan-2(3H)-one

Cat. No. B1339825
M. Wt: 128.13 g/mol
InChI Key: CPFWDKHAGLQDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815873B2

Procedure details

To a cooled solution of furan (3.40 g, 50.0 mmol) in THF (150 mL) was added n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) at 0° C. under inert gas atmosphere. The solution was allowed to warm to room temperature and stirred for 3 h. Then TMSCl (5.34 g, 50 mmol) was added dropwise at 0° C. and the solution was stirred for further 3 h at room temperature. Subsequently, the solution was again cooled to 0° C. and n-BuLi (22 mL, 2.5M solution in hexane, 55.0 mmol) was added a second time. After stirring for 3 h at room temperature ethyleneoxide (2.42 g, 55.0 mmol) was condensed by an acetone/dry ice condenser into the solution and the solution was stirred for further 12 h at room temperature. The mixture was quenched with aq NH4Cl, and then extracted with EtOAc and the combined organic layers were dried over Na2SO4 to afforded the desired product (5 g, 27.1 mmol, 54% over two steps) as a yellow liquid.
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
reactant
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.C[Si](Cl)(C)C.[CH2:16]1[O:18][CH2:17]1.C1C[O:22]CC1>>[OH:18][CH2:16][CH2:17][C:5]1[O:1][C:2](=[O:22])[CH2:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
22 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.34 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
2.42 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for further 3 h at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the solution was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
condensed by an acetone/dry ice condenser into the solution
STIRRING
Type
STIRRING
Details
the solution was stirred for further 12 h at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aq NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC1=CCC(O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.1 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.